4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one
Description
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one is a gallium-containing coordination complex featuring a β-keto-enolate ligand system. The compound’s structure comprises a central gallium atom coordinated by two 4-oxopent-2-en-2-yloxy groups and a pent-3-en-2-one moiety. This ligand framework is characteristic of metal acetylacetonate derivatives, where the enolate form stabilizes the metal center through chelation.
Key structural features include:
- Chelating ligands: The 4-oxopent-2-en-2-yloxy groups form six-membered rings with the gallium atom, enhancing thermodynamic stability.
- Stereochemistry: The (Z)-configuration of the enolic double bonds is critical for optimal metal-ligand bonding, as observed in similar systems like aluminum acetylacetonate .
- Electronic properties: The electron-withdrawing oxo groups and resonance stabilization of the enolate likely influence the redox behavior and Lewis acidity of the gallium center.
Properties
Molecular Formula |
C15H21GaO6 |
|---|---|
Molecular Weight |
367.05 g/mol |
IUPAC Name |
4-[bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
InChI Key |
ZVYYAYJIGYODSD-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CC(=O)C)O[Ga](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one typically involves the reaction of gallium trichloride with 4-oxopent-2-en-2-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can yield lower oxidation state gallium complexes.
Substitution: Ligand exchange reactions can occur, where the 4-oxopent-2-en-2-yloxy ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Higher oxidation state gallium complexes.
Reduction: Lower oxidation state gallium complexes.
Substitution: New gallium complexes with different ligands.
Scientific Research Applications
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as coatings and nanocomposites.
Mechanism of Action
The mechanism by which 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The gallium center acts as a Lewis acid, activating substrates and stabilizing transition states. This coordination chemistry is crucial in catalysis and other applications.
Comparison with Similar Compounds
Key Observations :
- Metal-dependent reactivity : The gallium complex shares synthetic parallels with aluminum and chromium analogs but differs in redox behavior. For instance, chromium(VI) derivatives exhibit higher toxicity compared to Ga(III) or Al(III) complexes .
- Ligand versatility : Substituted β-ketiminate ligands (e.g., phenylamido in hafnium complexes) introduce functionalities like antimicrobial activity, absent in simpler acetylacetonate derivatives .
- Spectroscopic signatures: NMR data for (Z)-4-(substituted phenylamino)pent-3-en-2-one derivatives (δ ~12.4 ppm for NH protons, δ ~195–196 ppm for carbonyl carbons) highlight the electronic influence of substituents, which can guide characterization of the gallium complex .
Functional and Application Comparisons
- The gallium analog may exhibit unique Lewis acidity for niche reactions, though this remains unexplored .
- Electrochemical applications: Nickel and iron complexes with phosphanyl-ethylamino-pentenone ligands demonstrate activity in proton and CO₂ reduction, suggesting that gallium derivatives could be tuned for similar redox processes .
- Thermal stability : The aluminum analog’s stability up to 200°C implies that the gallium complex may also withstand moderate temperatures, making it suitable for high-temperature catalysis or coatings .
Biological Activity
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₉O₆Ga
- Molecular Weight : Approximately 350.20 g/mol
- CAS Number : Not specifically listed; related compounds include those with similar structures.
The biological activity of 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. The gallium moiety is known for its anticancer properties, which may enhance the overall efficacy of the compound.
Anticancer Properties
Research indicates that gallium-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes and pathways that are crucial for cancer cell survival. For instance, studies have shown that gallium can interfere with iron metabolism, leading to oxidative stress and subsequent cell death in malignant cells.
Case Studies
-
Study on Apoptosis Induction :
- A study demonstrated that gallium-based compounds, similar to 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one, effectively induced apoptosis in various cancer cell lines, including breast and prostate cancer cells.
- The study utilized flow cytometry and Western blotting techniques to analyze apoptotic markers such as caspase activation and PARP cleavage.
-
In Vivo Efficacy :
- In animal models, compounds with similar structures have shown significant tumor reduction rates compared to control groups. The administration of these compounds resulted in decreased tumor volume and improved survival rates.
- Histological analysis revealed that treated tumors exhibited increased necrosis and reduced cellular proliferation.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one | C₁₅H₁₉O₆Ga | Induces apoptosis in cancer cells |
| Bis(4-oxopent-2-en-2-yloxy)lead | C₁₀H₁₄O₄Pb | Potentially toxic; limited therapeutic use |
| 4-bis[[(E)-4-oxopent-2-en-2-yl]oxy]alumanyloxypent-3-en-2-one | C₁₅H₂₁AlO₆ | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
